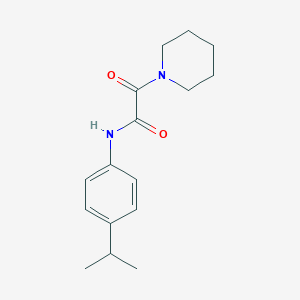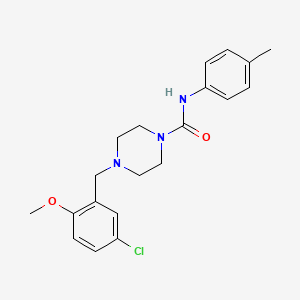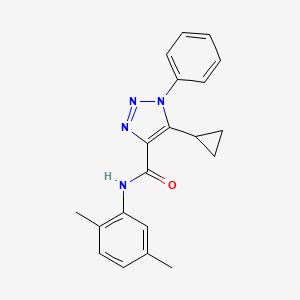![molecular formula C22H16ClN3O3 B4724236 2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4724236.png)
2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, commonly known as CPNP, is a synthetic compound that has gained significant attention in the field of scientific research. CPNP is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
CPNP exerts its pharmacological effects by inhibiting the activity of 2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, which is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes. This compound is activated by various stimuli, including growth factors, cytokines, and stress signals, and is involved in the regulation of cell proliferation, differentiation, and apoptosis. CPNP binds to the regulatory domain of this compound and prevents its activation by inhibiting the binding of diacylglycerol and Ca2+ ions.
Biochemical and Physiological Effects:
CPNP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. CPNP has also been reported to improve cognitive function and memory by enhancing synaptic plasticity and reducing oxidative stress. In addition, CPNP has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
CPNP has several advantages for lab experiments, including its high potency and selectivity for 2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide inhibition, which allows for the precise modulation of this compound activity in cells. CPNP also has good solubility in aqueous solutions, which facilitates its use in cell culture and animal studies. However, CPNP has some limitations, including its potential toxicity and off-target effects, which require careful dose optimization and toxicity testing in preclinical studies.
Orientations Futures
There are several future directions for the research on CPNP, including the development of more potent and selective 2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide inhibitors based on the structure of CPNP. In addition, the therapeutic potential of CPNP in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, needs to be further explored in preclinical and clinical studies. The molecular mechanisms underlying the pharmacological effects of CPNP also need to be elucidated, which could lead to the discovery of new drug targets and therapeutic strategies.
Applications De Recherche Scientifique
CPNP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. CPNP has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activation of 2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. In addition, CPNP has been reported to improve cognitive function and memory in animal models of Alzheimer's disease. CPNP has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-18-11-4-5-12-19(18)28-14-20(27)24-17-10-6-9-16(13-17)22-26-25-21(29-22)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHCFQXNKGDEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4724164.png)
![5,5'-[(4-chlorophenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B4724167.png)
![4-cyano-2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4724177.png)
![N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4724186.png)
![2,2'-[6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole-2,4-diylbis(thio)]diacetamide](/img/structure/B4724188.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4724196.png)
![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B4724204.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4724215.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4724220.png)
![2-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4724241.png)
